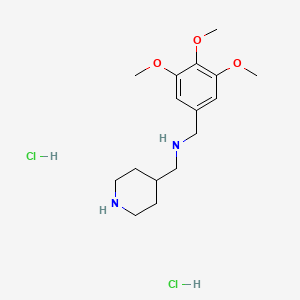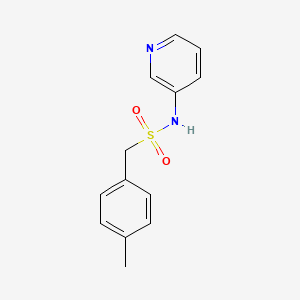![molecular formula C18H22N2O3S B4753311 5-[(dimethylamino)sulfonyl]-2-methyl-N-(1-phenylethyl)benzamide](/img/structure/B4753311.png)
5-[(dimethylamino)sulfonyl]-2-methyl-N-(1-phenylethyl)benzamide
Descripción general
Descripción
5-[(dimethylamino)sulfonyl]-2-methyl-N-(1-phenylethyl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMSB belongs to the class of sulfonamide compounds and is known for its unique properties, which make it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 5-[(dimethylamino)sulfonyl]-2-methyl-N-(1-phenylethyl)benzamide involves the modulation of ion channels. 5-[(dimethylamino)sulfonyl]-2-methyl-N-(1-phenylethyl)benzamide binds to the extracellular domain of ion channels and alters their conformation, leading to changes in their activity. 5-[(dimethylamino)sulfonyl]-2-methyl-N-(1-phenylethyl)benzamide has been shown to increase the activity of some ion channels, while decreasing the activity of others. This makes it a versatile tool for studying the role of ion channels in various biological processes.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-2-methyl-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of ion channels, leading to changes in the membrane potential of cells. This can have downstream effects on various cellular processes, including neurotransmitter release, muscle contraction, and hormone secretion. 5-[(dimethylamino)sulfonyl]-2-methyl-N-(1-phenylethyl)benzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 5-[(dimethylamino)sulfonyl]-2-methyl-N-(1-phenylethyl)benzamide is its ability to modulate the activity of ion channels in a dose-dependent manner. This makes it a valuable tool for studying the role of ion channels in various biological processes. However, one of the limitations of 5-[(dimethylamino)sulfonyl]-2-methyl-N-(1-phenylethyl)benzamide is its potential toxicity. 5-[(dimethylamino)sulfonyl]-2-methyl-N-(1-phenylethyl)benzamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 5-[(dimethylamino)sulfonyl]-2-methyl-N-(1-phenylethyl)benzamide in scientific research. One area of interest is the study of the role of ion channels in various neurological disorders, including epilepsy and Parkinson's disease. 5-[(dimethylamino)sulfonyl]-2-methyl-N-(1-phenylethyl)benzamide has been shown to modulate the activity of voltage-gated sodium channels, which are implicated in these diseases. Another area of interest is the development of 5-[(dimethylamino)sulfonyl]-2-methyl-N-(1-phenylethyl)benzamide derivatives with improved selectivity and reduced toxicity. This could lead to the development of novel therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
5-[(dimethylamino)sulfonyl]-2-methyl-N-(1-phenylethyl)benzamide has been extensively used in scientific research due to its potential applications in various fields. One of the primary areas where 5-[(dimethylamino)sulfonyl]-2-methyl-N-(1-phenylethyl)benzamide is used is the study of ion channels. 5-[(dimethylamino)sulfonyl]-2-methyl-N-(1-phenylethyl)benzamide has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels, voltage-gated potassium channels, and calcium channels. This makes it a valuable tool for studying the physiological and pathological roles of ion channels in various diseases.
Propiedades
IUPAC Name |
5-(dimethylsulfamoyl)-2-methyl-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-10-11-16(24(22,23)20(3)4)12-17(13)18(21)19-14(2)15-8-6-5-7-9-15/h5-12,14H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVWDNDZKQEZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-2-methyl-N-(1-phenylethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B4753231.png)
![N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4753255.png)
![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4753260.png)
![3-amino-N-1,3-thiazol-2-yl-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4753268.png)
![N-ethyl-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4753278.png)
![6-ethyl-2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4753284.png)
![N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4753285.png)
![4-butyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4753287.png)
![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4753298.png)

![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4753313.png)

![benzyl N'-{phenyl[(phenylsulfonyl)imino]methyl}imidothiocarbamate](/img/structure/B4753320.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4753328.png)